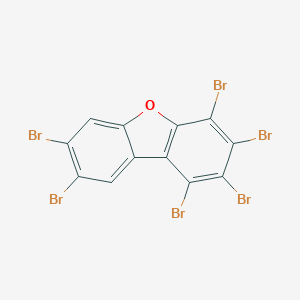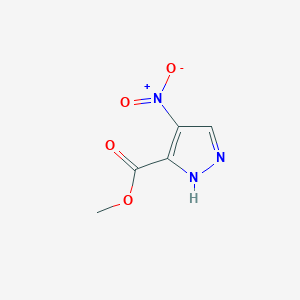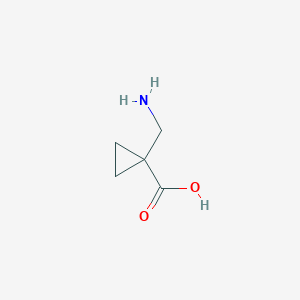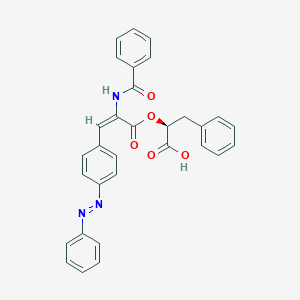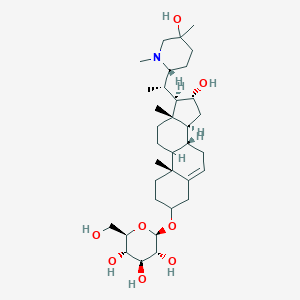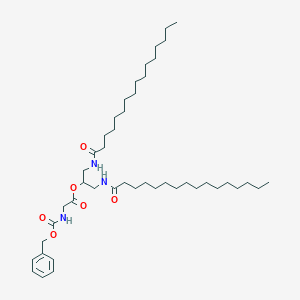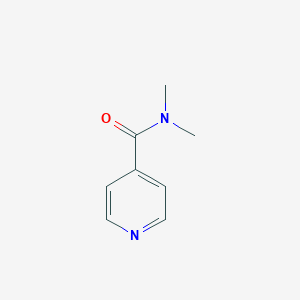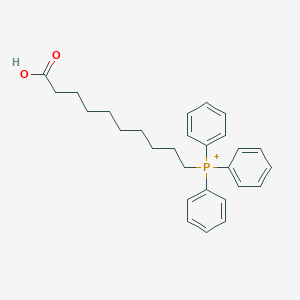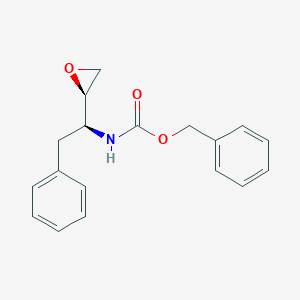
(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antineoplastic Drug Candidates
Compounds with structures related to "(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane" have been explored for their potential as antineoplastic (anti-cancer) drug candidates. For instance, a series of compounds demonstrated cytotoxic properties, often more potent than contemporary anticancer drugs, with features such as greater tumor-selective toxicity and the ability to modulate multi-drug resistance. These compounds induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions. Their promising antimalarial and antimycobacterial properties, coupled with tolerability in mice, highlight their potential for further evaluation as antineoplastic drug candidates (Hossain et al., 2020).
Chemical and Pharmacological Potential
The chemical transformations and biological activity of derivatives containing a sultone core have been studied, showing the possibility of constructing new molecular systems with attractive pharmacological properties. These studies reveal a broad pharmacological potential, including anticoagulant, antimicrobial, and antitumor properties, underscoring the need for further research into these compounds (Hryhoriv et al., 2021).
Peptide Synthesis and Studies
The use of specific amino acids, such as TOAC (a spin label amino acid), in peptide synthesis has been reviewed, focusing on their chemical, physicochemical, spectroscopic, and conformational aspects. Incorporating such cyclic molecules into peptides has been very useful for analyzing backbone dynamics and peptide secondary structure, with applications in studying peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions. This research suggests the growing importance of unnatural amino acids in peptide research (Schreier et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(22-12-15-9-5-2-6-10-15)19-16(17-13-21-17)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURMMNMFHRIMJD-IRXDYDNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
